3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one
Description
Properties
IUPAC Name |
3,9-dihydro-2H-furo[2,3-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-7-3-1-2-4-9(7)12-11-8(10)5-6-14-11/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRMFJWKJCSXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274448 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33793-83-8 | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33793-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dihydrofuro[2,3-b]quinolin-4(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Effects on Physicochemical Properties: Chlorine and Benzyl Groups (e.g., 9-Benzyl-7-chloro derivative): Increase molecular mass and enhance antimicrobial activity . Methoxy and Hydroxyl Groups (e.g., CAS 2466-35-5): Improve solubility (PSA = 59) and introduce chirality, which is critical for enantioselective biological interactions .
Thermal Stability :
The parent compound exhibits a high melting point (273–275°C), whereas derivatives with bulky substituents (e.g., benzyl) may exhibit lower crystallinity due to steric hindrance .
Comparison with Natural Furoquinoline Alkaloids
Table 2: Natural Furoquinoline Alkaloids
Key Observations :
- Hydroxyl Groups (e.g., Dictangustine-A): Enhance antioxidant capacity via hydrogen bonding and radical scavenging .
- Methoxy Groups (e.g., Iso-γ-fagarine): Increase hydrophobicity, aiding membrane penetration in antifungal applications .
- Methyl Groups (e.g., Compound 44): Moderate antibacterial activity, likely through interference with bacterial cell wall synthesis .
Antimicrobial Activity :
- 4-Hydroxyquinolin-2(1H)-one Derivatives (e.g., 3-[(2,3-dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one): Exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL against S. aureus and E. coli) due to hydrogen bonding with microbial enzymes .
- 7-Chloro Substituted Analogues : Show enhanced Gram-negative activity, as seen in 9-benzyl-7-chloro derivatives .
Anticancer Activity :
- Pyrano[3,2-c]quinolones (e.g., (Z)-2-(4-chlorobenzylidene)-5-methyl-3-phenyl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-one): Inhibit CYP1B1 (IC₅₀ = 0.8 µM), a cytochrome P450 enzyme overexpressed in tumors .
Q & A
Q. What synthetic methodologies are commonly employed for 3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one?
The compound is synthesized via palladium-catalyzed carbonylative double cyclization using PdI₂/KI under oxidative conditions (100°C, 60 atm CO-air mixture in MeOH), yielding derivatives in 60–89% efficiency . Alternative routes include multicomponent cyclizations of β-lactam intermediates or alkaloid extraction from natural sources like Trichoderma spp. or Balfourodendron riedelianum .
Q. How is the structural characterization of this compound performed?
X-ray crystallography confirms the fused furoquinoline core, while NMR (¹H/¹³C) and mass spectrometry validate substituent positions. For example, Hu et al. resolved the crystal structure (CCDC: o5777-o5778) of a related alkaloid, Spectabiline, to confirm stereochemistry .
Q. What natural sources produce this compound?
It is identified as an alkaloid in Trichoderma spp. (isolated from cabbage) and the heartwood of Balfourodendron riedelianum (Rutaceae). Extraction involves methanol recrystallization and chromatographic purification .
Q. What spectroscopic techniques differentiate this compound from its analogs?
Key distinctions include:
- UV-Vis : Absorbance peaks at 250–280 nm (quinoline π→π* transitions).
- IR : Stretching frequencies for lactone (1740 cm⁻¹) and quinolinone carbonyl (1680 cm⁻¹).
- MS : Molecular ion clusters matching C₁₆H₂₇NO₃ (MW 281.394) .
Advanced Research Questions
Q. How can enantioselective synthesis of dihydrofuroquinolinone derivatives be optimized?
Rawal’s catalyst enables asymmetric [3+2] cyclization of 3-hydroxyquinolin-ones with β-chlorinated nitrostyrenes, achieving >80% enantiomeric excess (ee) under mild conditions. Solvent polarity and temperature (25–40°C) critically influence stereoselectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antitumor/antibacterial assays may arise from impurities or stereochemical variations. Validate purity via HPLC (>98%) and compare activity of isolated enantiomers. For example, the (R)-form of Ribaline shows distinct bioactivity vs. its racemic mixture .
Q. How do reaction conditions impact yield in carbonylative cyclization?
Yield optimization requires:
- CO pressure : 40–60 atm to balance cyclization kinetics.
- Catalyst loading : 5 mol% PdI₂ with KI (1:2 molar ratio).
- Temperature : 80–100°C to avoid side reactions (e.g., over-oxidation) .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry?
DFT calculations (B3LYP/6-31G*) model electrophilic substitution at C-6/C-8 positions. Docking studies (AutoDock Vina) correlate substituent effects (e.g., 7,8-methylenedioxy groups) with kinase inhibition .
Q. How does stereochemistry influence biological activity?
The (R)-enantiomer of Ribaline ([α]²⁵_D +86°) exhibits higher antimicrobial activity against Gloesporium kaki than the (S)-form. O⁶-acetylation further modulates solubility and target binding .
Q. What in vitro assays assess antitumor mechanisms for this scaffold?
- Apoptosis : Caspase-3/7 activation in HeLa cells.
- Kinase inhibition : IC₅₀ determination against EGFR or BRAF mutants.
- DNA intercalation : Ethidium bromide displacement assays .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC (Chiralpak IA column) with hexane/EtOH (90:10) to resolve enantiomers .
- Biological Validation : Pair in vitro assays with in vivo xenograft models (e.g., murine melanoma) for translational relevance .
- Data Reproducibility : Cross-validate synthetic protocols using independent labs and standardized reagents (e.g., PdI₂ from ≥2 suppliers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
